N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxazolidine ring, a mesitylsulfonyl group, and an oxalamide linkage, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazolidine ring. This can be achieved through the reaction of an appropriate amino alcohol with a mesitylsulfonyl chloride under basic conditions. The resulting intermediate is then coupled with an oxalamide derivative, which is synthesized by reacting oxalyl chloride with 2-methoxybenzylamine. The final product is obtained through a condensation reaction between the two intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The mesitylsulfonyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound’s unique properties make it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism by which N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazolidine ring and mesitylsulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-((3-(tosyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
- N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide
- N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-hydroxybenzyl)oxalamide
Uniqueness
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide stands out due to the presence of the mesitylsulfonyl group, which imparts unique steric and electronic properties. This makes the compound particularly useful in applications requiring specific reactivity and selectivity. Additionally, the combination of the oxazolidine ring and oxalamide linkage provides a versatile scaffold for further functionalization and derivatization.
Properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-15-11-16(2)21(17(3)12-15)33(29,30)26-9-10-32-20(26)14-25-23(28)22(27)24-13-18-7-5-6-8-19(18)31-4/h5-8,11-12,20H,9-10,13-14H2,1-4H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTDYBVYRFIZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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